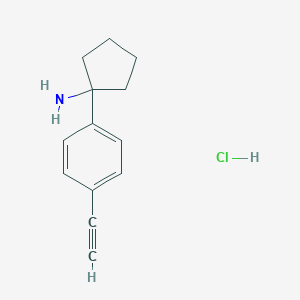
1-(4-Ethynylphenyl)cyclopentan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethynylphenyl)cyclopentan-1-amine;hydrochloride is a chemical compound with the molecular formula C13H15N·HCl It is known for its unique structure, which includes a cyclopentane ring attached to an ethynyl-substituted phenyl group and an amine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethynylphenyl)cyclopentan-1-amine;hydrochloride typically involves the following steps:
Formation of the Ethynyl-Substituted Phenyl Group: This can be achieved through a Sonogashira coupling reaction, where a phenyl halide reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Cyclopentane Ring Formation: The cyclopentane ring can be introduced through a Grignard reaction, where a cyclopentyl magnesium halide reacts with the ethynyl-substituted phenyl group.
Amine Introduction: The amine group can be introduced via reductive amination, where an aldehyde or ketone intermediate reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactions, automated synthesis, and advanced purification techniques.
化学反応の分析
Types of Reactions: 1-(4-Ethynylphenyl)cyclopentan-1-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for amine substitution.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-(4-Ethynylphenyl)cyclopentan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding due to its amine group.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(4-Ethynylphenyl)cyclopentan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of biological targets, leading to various physiological effects.
類似化合物との比較
- 1-(4-Ethynylphenyl)cyclohexan-1-amine;hydrochloride
- 1-(4-Ethynylphenyl)cyclopentan-1-amine;hydrobromide
- 1-(4-Ethynylphenyl)cyclopentan-1-amine;hydroiodide
Uniqueness: 1-(4-Ethynylphenyl)cyclopentan-1-amine;hydrochloride is unique due to its specific combination of a cyclopentane ring, ethynyl-substituted phenyl group, and amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
1-(4-ethynylphenyl)cyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c1-2-11-5-7-12(8-6-11)13(14)9-3-4-10-13;/h1,5-8H,3-4,9-10,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKBZWORPINKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2(CCCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














